molecular formula C21H17N3O3S B3017134 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 941888-46-6

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B3017134
CAS No.: 941888-46-6
M. Wt: 391.45
InChI Key: ZMDITIQFAPCFLT-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agent Research

Naphthalene sulfonamide derivatives have been investigated for their potential as antipsychotic agents. Research by Park et al. (2010) found that certain compounds in this category, specifically including a naphthalene-2-sulfonic acid derivative, showed high affinities for 5-HT(2C) and 5-HT(6) receptors, with considerable antagonistic activity, suggesting potential application in antipsychotic treatments (Park et al., 2010).

PET Imaging Agents

Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor. This research highlights the use of naphthalene sulfonamide derivatives in diagnostic imaging, particularly in PET scans (Wang et al., 2008).

Molecular and Spectral Analysis

A study by Sarojini et al. (2012) focused on the synthesis and characterization of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS). This work provides valuable insight into the molecular structure and properties of such compounds, which can be foundational for further applications in various scientific fields (Sarojini et al., 2012).

Tautomerism in Organic Chemistry

The study of tautomerism in organic chemistry, as explored by Lyčka (2017) in certain naphthalene derivatives, provides insights into the structural and chemical properties of these compounds. Understanding such properties is crucial for their potential application in various chemical processes and pharmaceuticals (Lyčka, 2017).

Biological Activities and Molecular Docking

The investigation of biological activities and molecular docking of sulfonamide derivatives, such as those studied by Vetrivelan (2019), can lead to the discovery of new therapeutic agents. The antimicrobial activity of these compounds against various microorganisms highlights their potential in medicinal chemistry (Vetrivelan, 2019).

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDITIQFAPCFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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